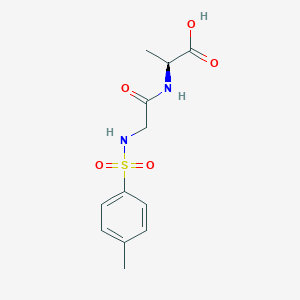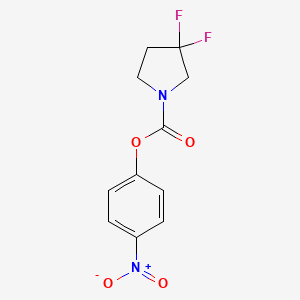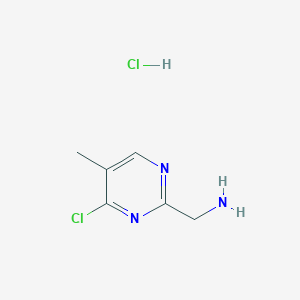![molecular formula C22H13NO2S B12637749 4-{[3-Nitro-4-(phenylethynyl)phenyl]ethynyl}benzene-1-thiol CAS No. 920761-37-1](/img/structure/B12637749.png)
4-{[3-Nitro-4-(phenylethynyl)phenyl]ethynyl}benzene-1-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[3-Nitro-4-(phenylethynyl)phenyl]ethynyl}benzene-1-thiol is a complex organic compound characterized by its unique structure, which includes nitro, phenylethynyl, and thiol groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-Nitro-4-(phenylethynyl)phenyl]ethynyl}benzene-1-thiol typically involves multi-step organic reactions. One common method includes the following steps:
Sonogashira Coupling: This reaction couples an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Thiol Addition: The final step involves the addition of a thiol group to the ethynylbenzene derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and catalyst concentrations to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-{[3-Nitro-4-(phenylethynyl)phenyl]ethynyl}benzene-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The nitro group can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Halogenating agents or nitrating agents under acidic conditions.
Major Products
Oxidation: Disulfides.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
4-{[3-Nitro-4-(phenylethynyl)phenyl]ethynyl}benzene-1-thiol has several applications in scientific research:
Materials Science: Used in the development of organic semiconductors and conductive polymers.
Chemistry: Acts as a building block for more complex molecules in organic synthesis.
Biology: Potential use in the study of thiol-based redox biology.
Medicine: Investigated for its potential in drug development due to its unique functional groups.
Mécanisme D'action
The mechanism of action of 4-{[3-Nitro-4-(phenylethynyl)phenyl]ethynyl}benzene-1-thiol involves its interaction with various molecular targets:
Thiol Group: Can form disulfide bonds, affecting protein function.
Nitro Group: Can undergo reduction to amines, which may interact with biological targets.
Phenylethynyl Groups: Provide rigidity and planarity, influencing molecular interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
This detailed overview highlights the significance and versatility of 4-{[3-Nitro-4-(phenylethynyl)phenyl]ethynyl}benzene-1-thiol in various scientific domains
Propriétés
Numéro CAS |
920761-37-1 |
|---|---|
Formule moléculaire |
C22H13NO2S |
Poids moléculaire |
355.4 g/mol |
Nom IUPAC |
4-[2-[3-nitro-4-(2-phenylethynyl)phenyl]ethynyl]benzenethiol |
InChI |
InChI=1S/C22H13NO2S/c24-23(25)22-16-19(7-6-18-10-14-21(26)15-11-18)9-13-20(22)12-8-17-4-2-1-3-5-17/h1-5,9-11,13-16,26H |
Clé InChI |
ATIZNRZLXFVREZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C#CC2=C(C=C(C=C2)C#CC3=CC=C(C=C3)S)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Benzenesulfonamide, 4-ethoxy-N-[3-(methoxymethyl)phenyl]-3-(4-methyl-1-piperazinyl)-](/img/structure/B12637703.png)
![1-[5-(2,5-diazabicyclo[2.2.1]heptan-2-yl)pyridin-3-yl]-N-pyrazin-2-ylindazol-3-amine](/img/structure/B12637708.png)

![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-oxo-4-(thiophen-3-ylmethylamino)butanoate](/img/structure/B12637716.png)

![2-[(4-Chloroanilino)(naphthalen-1-yl)methyl]cyclohexan-1-one](/img/structure/B12637726.png)
![8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-(tert-butoxycarbonyl)-D-methioninate](/img/structure/B12637731.png)
![Benzoic acid, 2-[[[2-[(2-hydroxy-2-phenylethyl)(phenylmethyl)amino]-2-oxo-1-(phenylmethyl)ethyl]amino]carbonyl]-](/img/structure/B12637737.png)
![[2-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-oxo-4-(oxolan-2-ylmethylamino)butanoate](/img/structure/B12637744.png)
